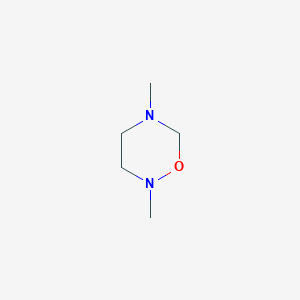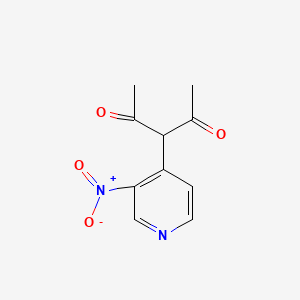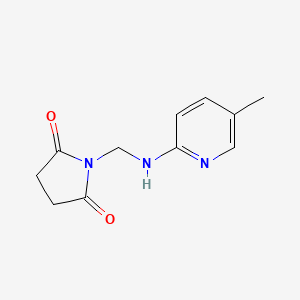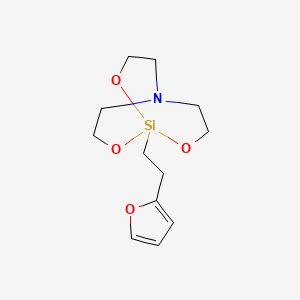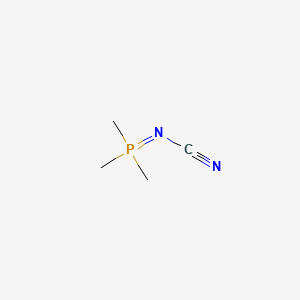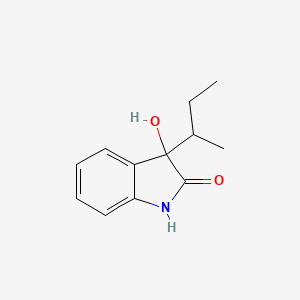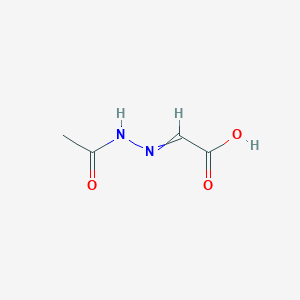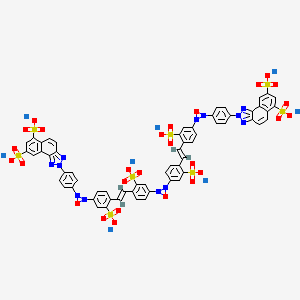
2H-Naphtho(1,2-d)triazole-6,8-disulfonic acid, 2,2'-(2,3-oxadiaziridinediylbis((2-sulfo-4,1-phenylene)-2,1-ethenediyl(3-sulfo-4,1-phenylene)-3,2-oxadiaziridinediyl-4,1-phenylene))bis-, octasodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Naphtho(1,2-d)triazole-6,8-disulfonic acid, 2,2’-(2,3-oxadiaziridinediylbis((2-sulfo-4,1-phenylene)-2,1-ethenediyl(3-sulfo-4,1-phenylene)-3,2-oxadiaziridinediyl-4,1-phenylene))bis-, octasodium salt is a complex organic compound with a highly intricate structure. This compound is characterized by multiple sulfonic acid groups, phenylene rings, and oxadiaziridine linkages, making it a unique and potentially versatile molecule in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of such a complex compound typically involves multiple steps, each requiring precise control of reaction conditions. The process may start with the formation of the naphtho-triazole core, followed by the introduction of sulfonic acid groups through sulfonation reactions. The oxadiaziridine linkages are likely formed through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound would require scalable and efficient synthetic routes. This might involve optimizing reaction conditions to maximize yield and purity while minimizing by-products. Techniques such as continuous flow chemistry could be employed to enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The sulfonic acid groups may participate in oxidation reactions under specific conditions.
Reduction: Reduction reactions could target the oxadiaziridine linkages or other functional groups.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions might include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles or nucleophiles for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while reduction could lead to amine or alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it might be explored for its potential interactions with biomolecules, such as proteins or nucleic acids.
Medicine
In medicine, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry
In industrial applications, it might be used in the production of dyes, pigments, or other specialty chemicals.
Wirkmechanismus
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, it might interact with enzymes or receptors, modulating their activity through binding or chemical modification.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds might include other sulfonated aromatic compounds or oxadiaziridine derivatives. Examples could be:
- 2H-Naphtho(1,2-d)triazole-6,8-disulfonic acid derivatives
- Other oxadiaziridine-linked aromatic compounds
Uniqueness
What sets this compound apart is its unique combination of functional groups and structural elements, which could confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
71701-34-3 |
|---|---|
Molekularformel |
C60H32N12Na8O27S8 |
Molekulargewicht |
1793.4 g/mol |
IUPAC-Name |
octasodium;2-[4-[3-[4-[(E)-2-[4-[3-[4-[(E)-2-[4-[3-[4-(6,8-disulfonatobenzo[e]benzotriazol-2-yl)phenyl]oxadiaziridin-2-yl]-2-sulfonatophenyl]ethenyl]-3-sulfonatophenyl]oxadiaziridin-2-yl]-2-sulfonatophenyl]ethenyl]-3-sulfonatophenyl]oxadiaziridin-2-yl]phenyl]benzo[e]benzotriazole-6,8-disulfonate |
InChI |
InChI=1S/C60H40N12O27S8.8Na/c73-100(74,75)45-29-49-47(57(31-45)106(91,92)93)21-23-51-59(49)63-65(61-51)37-13-17-39(18-14-37)67-69(97-67)41-9-5-33(53(25-41)102(79,80)81)1-3-35-7-11-43(27-55(35)104(85,86)87)71-72(99-71)44-12-8-36(56(28-44)105(88,89)90)4-2-34-6-10-42(26-54(34)103(82,83)84)70-68(98-70)40-19-15-38(16-20-40)66-62-52-24-22-48-50(60(52)64-66)30-46(101(76,77)78)32-58(48)107(94,95)96;;;;;;;;/h1-32H,(H,73,74,75)(H,76,77,78)(H,79,80,81)(H,82,83,84)(H,85,86,87)(H,88,89,90)(H,91,92,93)(H,94,95,96);;;;;;;;/q;8*+1/p-8/b3-1+,4-2+;;;;;;;; |
InChI-Schlüssel |
WWIAOQHJNMCABG-KWMQIWAYSA-F |
Isomerische SMILES |
C1=CC(=CC=C1N2N=C3C4=C(C(=CC(=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])C=CC3=N2)N5ON5C6=CC(=C(C=C6)/C=C/C7=C(C=C(C=C7)N8ON8C9=CC(=C(C=C9)/C=C/C1=C(C=C(C=C1)N1ON1C1=CC=C(C=C1)N1N=C2C3=C(C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C=CC2=N1)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Kanonische SMILES |
C1=CC(=CC=C1N2N=C3C=CC4=C(C3=N2)C=C(C=C4S(=O)(=O)[O-])S(=O)(=O)[O-])N5N(O5)C6=CC(=C(C=C6)C=CC7=C(C=C(C=C7)N8N(O8)C9=CC(=C(C=C9)C=CC1=C(C=C(C=C1)N1N(O1)C1=CC=C(C=C1)N1N=C2C=CC3=C(C2=N1)C=C(C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


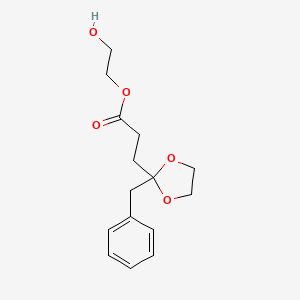
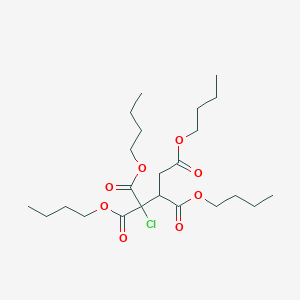
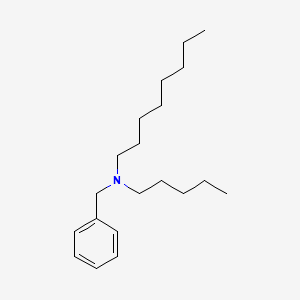

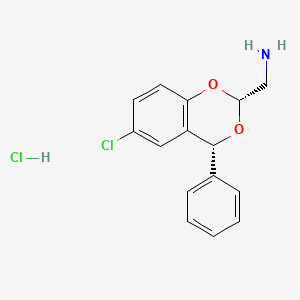
![Methyl [2-chloro-5-(2,4-dichlorophenoxy)phenoxy]acetate](/img/structure/B14474878.png)
